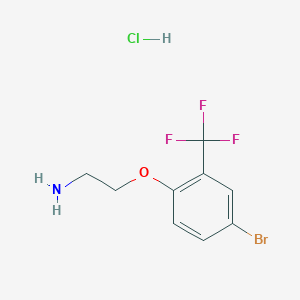
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride is a chemical compound that features a benzene ring substituted with an aminoethoxy group, a bromine atom, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride typically involves multiple steps. The aminoethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with an ethoxy-substituted benzene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethoxy group can yield oxides, while substitution of the bromine atom can produce various substituted derivatives .
科学研究应用
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride: Similar structure but lacks the bromine atom.
1-(2-Aminoethoxy)-4-bromo-2-methylbenzene hydrochloride: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride is unique due to the presence of both the bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further chemical modifications .
生物活性
1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene hydrochloride (CAS No. 1423027-91-1) is a synthetic compound with potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C9H10BrClF3NO
- Molecular Weight : 320.53 g/mol
- Purity : 95%
- InChI Key : JYNQOZBASJFPPS-UHFFFAOYSA-N
The compound's biological activity is primarily attributed to its structural features, particularly the presence of the aminoethoxy group and the trifluoromethyl moiety, which enhance its interaction with biological targets. The trifluoromethyl group is known to increase lipophilicity, potentially enhancing membrane permeability and bioavailability.
Pharmacological Properties
This compound has been studied for various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes.
- Cytotoxicity : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The exact pathways involved in this cytotoxic effect are under investigation, with indications that it may involve oxidative stress mechanisms.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | E. coli | >50 | Significant reduction in viability |
| Antimicrobial | S. aureus | >50 | Significant reduction in viability |
| Cytotoxicity | HeLa (cervical cancer) | 30 | Induction of apoptosis |
| Cytotoxicity | MCF-7 (breast cancer) | 30 | Induction of apoptosis |
属性
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO.ClH/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13;/h1-2,5H,3-4,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNQOZBASJFPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














